2-chloro-N-(2-acetamidoethyl)acetamide
Overview
Description
2-Chloro-N-(2-acetamidoethyl)acetamide is an organic compound with the molecular formula C₆H₁₁ClN₂O₂ and a molecular weight of 178.62 g/mol . This compound is characterized by the presence of a chloro group and an acetamido group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-chloro-N-(2-acetamidoethyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-aminoethyl acetate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
2-Chloro-N-(2-acetamidoethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Scientific Research Applications
2-Chloro-N-(2-acetamidoethyl)acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-acetamidoethyl)acetamide involves its ability to react with nucleophiles, such as amino groups in proteins or other biomolecules . This reactivity allows it to modify the structure and function of target molecules, leading to various biological effects. The compound can also act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding .
Comparison with Similar Compounds
2-Chloro-N-(2-acetamidoethyl)acetamide can be compared with other similar compounds, such as:
2-Chloroacetamide: This compound has a similar structure but lacks the acetamidoethyl group, making it less versatile in certain reactions.
2-Chloro-N,N-dimethylacetamide: This compound has two methyl groups instead of the acetamidoethyl group, which affects its reactivity and applications.
2-Chloro-N-(2-hydroxyethyl)acetamide: This compound has a hydroxyethyl group instead of the acetamidoethyl group, leading to different chemical properties and uses.
Properties
IUPAC Name |
N-(2-acetamidoethyl)-2-chloroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-5(10)8-2-3-9-6(11)4-7/h2-4H2,1H3,(H,8,10)(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGROUKHXGBRDNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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